molecular formula C11H23N3 B14735453 3-[6-(Dimethylamino)hexylamino]propanenitrile CAS No. 5423-65-4

3-[6-(Dimethylamino)hexylamino]propanenitrile

Katalognummer: B14735453
CAS-Nummer: 5423-65-4
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: CPLMVDBAKZDFOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-(Dimethylamino)hexylamino]propanenitrile is an organic compound with the molecular formula C11H23N3. It is a nitrile derivative with a dimethylamino group attached to a hexyl chain, which is further connected to a propanenitrile group. This compound is of interest in various fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Dimethylamino)hexylamino]propanenitrile typically involves the reaction of 6-(dimethylamino)hexylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the addition of the nitrile group to the amine. The reaction can be represented as follows:

[ \text{6-(Dimethylamino)hexylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-[6-(Dimethylamino)hexylamino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or other amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

3-[6-(Dimethylamino)hexylamino]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[6-(Dimethylamino)hexylamino]propanenitrile involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The nitrile group may also participate in binding interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Dimethylamino)propionitrile: A simpler analog with similar functional groups but a shorter carbon chain.

    6-(Dimethylamino)hexanenitrile: Similar structure but lacks the propanenitrile group.

Uniqueness

3-[6-(Dimethylamino)hexylamino]propanenitrile is unique due to its extended carbon chain and the presence of both dimethylamino and nitrile functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

5423-65-4

Molekularformel

C11H23N3

Molekulargewicht

197.32 g/mol

IUPAC-Name

3-[6-(dimethylamino)hexylamino]propanenitrile

InChI

InChI=1S/C11H23N3/c1-14(2)11-6-4-3-5-9-13-10-7-8-12/h13H,3-7,9-11H2,1-2H3

InChI-Schlüssel

CPLMVDBAKZDFOS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCCCNCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.